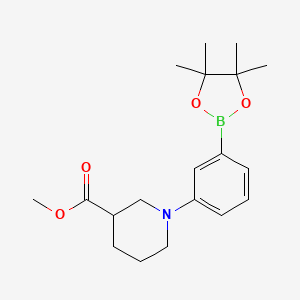![molecular formula C13H16N2O3 B13993163 1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone CAS No. 30742-64-4](/img/structure/B13993163.png)
1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Piperidino-5’-nitroacetophenone is an organic compound that features a piperidine ring and a nitro group attached to an acetophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of acetophenone using a mixture of nitric acid and sulfuric acid to yield nitroacetophenone . Subsequently, the nitroacetophenone undergoes a substitution reaction with piperidine under basic conditions to form 2’-Piperidino-5’-nitroacetophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Piperidino-5’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 2’-Piperidino-5’-aminoacetophenone.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-Piperidino-5’-nitroacetophenone can be obtained.
Applications De Recherche Scientifique
2’-Piperidino-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Piperidino-5’-nitroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Nitroacetophenone: Lacks the piperidine ring, making it less versatile in biological applications.
2’-Piperidinoacetophenone: Lacks the nitro group, which reduces its potential for redox reactions.
Uniqueness
2’-Piperidino-5’-nitroacetophenone is unique due to the presence of both the nitro group and the piperidine ring. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
30742-64-4 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-(5-nitro-2-piperidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)12-9-11(15(17)18)5-6-13(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
LTISRGFPIRUMBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


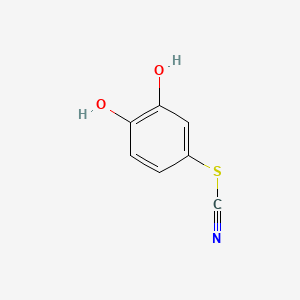
![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)


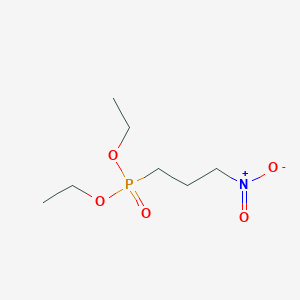
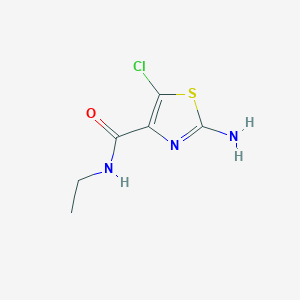
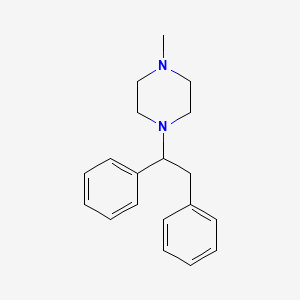
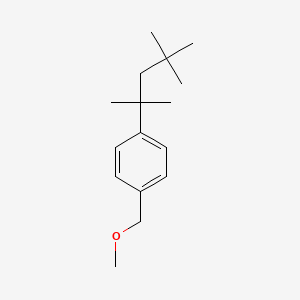
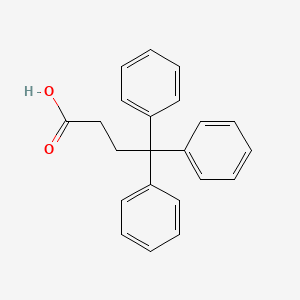
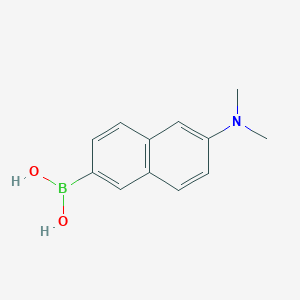
![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
